
3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a thietane ring, which is a four-membered ring containing a sulfur atom, and is substituted with a dimethylamino group and a propylamino group. The presence of the thietane ring and the dimethylamino group imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often require the use of solvents and controlled temperatures to ensure the formation of the desired product. The oxidation of 5-aryloxy- and 5-phenylsulfanyl-3-bromo-1,2,4-triazoles containing thietane or thietane oxide rings is also a common method .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or propylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation reactions and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction reactions. Substitution reactions often require the use of nucleophiles such as sodium phenolates or thiophenolate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce sulfides. Substitution reactions result in the formation of new compounds with different substituents on the thietane ring.
Scientific Research Applications
3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. For example, its antidepressant activity is thought to be related to its ability to influence neurotransmitter systems in the brain .
Comparison with Similar Compounds
Similar Compounds
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide: This compound is used as a carboxyl-activating agent and has applications in peptide synthesis.
Dimethylaminopropyl-Dimethyl Indium: Another compound with a similar dimethylamino group, used in various chemical reactions.
Uniqueness
3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide is unique due to its thietane ring structure and the presence of both dimethylamino and propylamino groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H18N2O2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
N-(1,1-dioxothietan-3-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C8H18N2O2S/c1-10(2)5-3-4-9-8-6-13(11,12)7-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
OQUQHSJNDZOMGK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


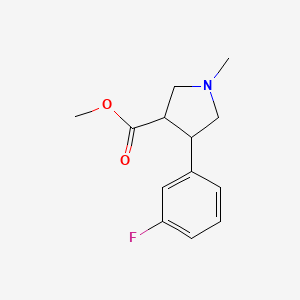
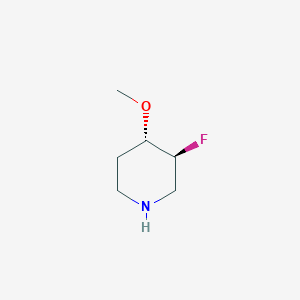
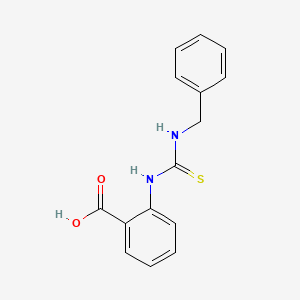
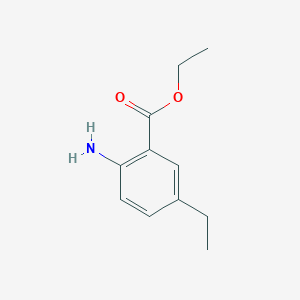

![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B13011020.png)

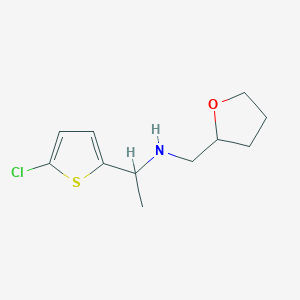
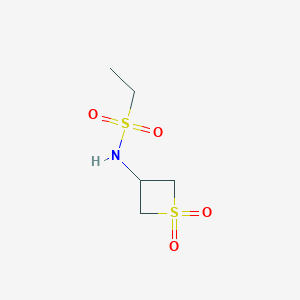
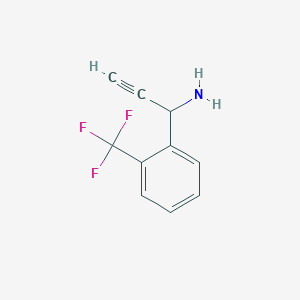
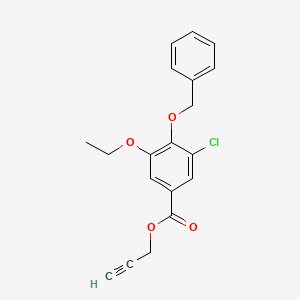
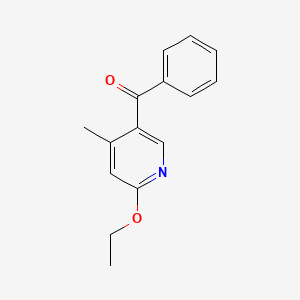
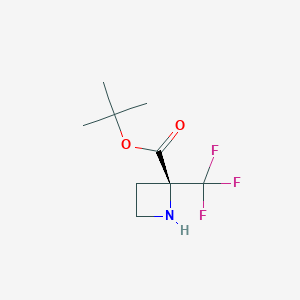
![2-[(Tert-butoxycarbonyl)amino]thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13011070.png)
